
Butyl(chloro)diphenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl(chloro)diphenylsilane, also known as tert-Butyl(chloro)diphenylsilane, is an organosilicon compound with the molecular formula C16H19ClSi. It is a colorless to pale brown oily liquid with a pungent odor. This compound is primarily used as a silylating reagent in organic synthesis, particularly for the protection of alcohols and the preparation of silyl ethers .
Vorbereitungsmethoden
Butyl(chloro)diphenylsilane can be synthesized through the reaction of tert-butyl chloride with diphenylsilane in the presence of a catalyst. The reaction typically occurs under an inert atmosphere to prevent moisture from interfering with the process. The reaction conditions include a temperature range of 50-75°C and the use of solvents such as tetrahydrofuran .
Industrial production methods involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The compound is often purified through distillation under reduced pressure to achieve high purity levels .
Analyse Chemischer Reaktionen
Butyl(chloro)diphenylsilane undergoes various chemical reactions, including:
Substitution Reactions: It reacts with alcohols to form silyl ethers.
Hydrolysis: The compound reacts slowly with moisture to form silanols and hydrochloric acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in these reactions under appropriate conditions.
The major products formed from these reactions include silyl ethers and silanols .
Wissenschaftliche Forschungsanwendungen
Butyl(chloro)diphenylsilane has several scientific research applications:
Chemistry: It is widely used as a silylating reagent for the protection of alcohols, ketones, carboxylic acids, amines, amides, and mercaptans. This protection is crucial in multi-step organic synthesis to prevent unwanted reactions.
Biology and Medicine:
Wirkmechanismus
The primary mechanism of action for butyl(chloro)diphenylsilane involves its role as a silylating reagent. It reacts with hydroxyl groups in alcohols, forming stable silyl ethers. This reaction protects the hydroxyl group from further reactions, allowing for selective transformations in complex organic synthesis . The molecular targets include hydroxyl groups in various organic molecules, and the pathways involved are typical nucleophilic substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Butyl(chloro)diphenylsilane can be compared with other silylating agents such as:
Trimethylsilyl chloride (TMSCl): TMSCl is a more volatile and less sterically hindered silylating agent compared to this compound.
Triisopropylsilyl chloride (TIPSCl): TIPSCl is bulkier than this compound and provides greater steric protection.
tert-Butyldimethylsilyl chloride (TBDMSCl): TBDMSCl is similar in steric bulk to this compound but has different reactivity and stability profiles.
The uniqueness of this compound lies in its balance of steric bulk and reactivity, making it suitable for a wide range of silylation reactions .
Eigenschaften
CAS-Nummer |
24635-48-1 |
|---|---|
Molekularformel |
C16H19ClSi |
Molekulargewicht |
274.86 g/mol |
IUPAC-Name |
butyl-chloro-diphenylsilane |
InChI |
InChI=1S/C16H19ClSi/c1-2-3-14-18(17,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3 |
InChI-Schlüssel |
GTXRYQGMNAPQDP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


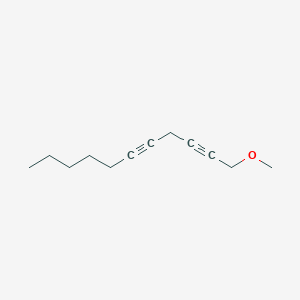
![2,2-Dimethyl-3-[3-methyl-5-(4-nitrophenoxy)pent-3-EN-1-YL]oxirane](/img/structure/B14695147.png)
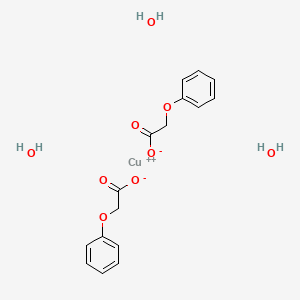
![N-[(E)-benzylideneamino]-3,5-dichloro-4-propan-2-yloxybenzamide](/img/structure/B14695161.png)
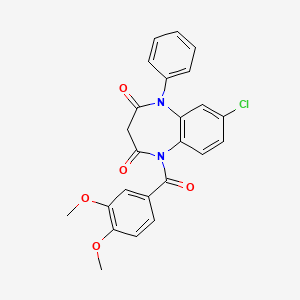
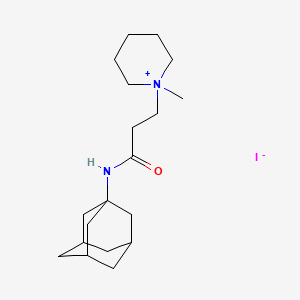
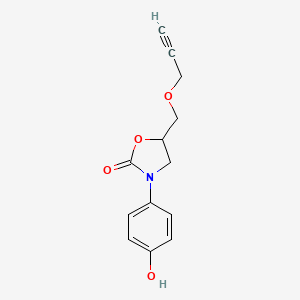
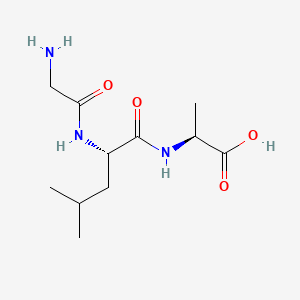
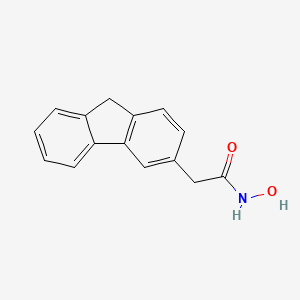
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695202.png)

![1,4-Butanedione, 1,4-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B14695215.png)
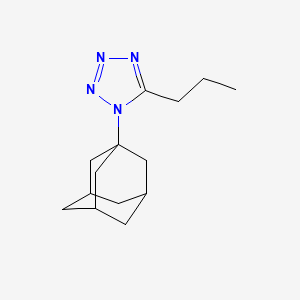
![4-[(1-Phenylethoxy)carbonyl]benzoate](/img/structure/B14695234.png)
